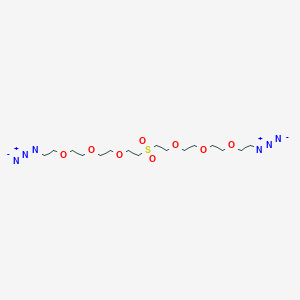

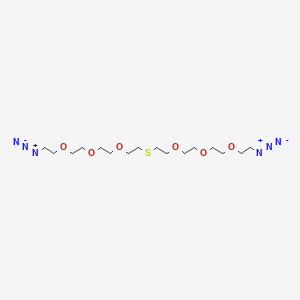

Azido-PEG3-S-PEG3-azide

Descripción general

Descripción

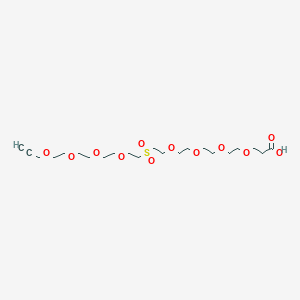

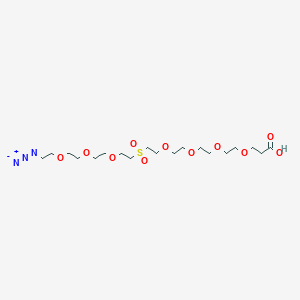

Azido-PEG3-S-PEG3-azide is a PEG-based PROTAC linker . It contains two azide groups and is used in the synthesis of PROTACs . This compound is a click chemistry reagent, meaning it can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Synthesis Analysis

Azido-PEG3-S-PEG3-Azide is a PEG derivative containing two azide groups . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .Molecular Structure Analysis

The molecular formula of Azido-PEG3-S-PEG3-azide is C16H32N6O6S . Its molecular weight is 436.5 g/mol .Chemical Reactions Analysis

The azide group in Azido-PEG3-S-PEG3-azide can react with alkynes to form a stable triazole linkage . This reaction is bioorthogonal, meaning it’s compatible with biological systems as its components do not react with the biological environment .Physical And Chemical Properties Analysis

Azido-PEG3-S-PEG3-azide has a molecular weight of 436.5 g/mol . It is a solid substance .Aplicaciones Científicas De Investigación

Detection of Cellular Alkyne Cholesterol Analog

Azido-PEG3-S-PEG3-azide has been used for the detection of a cellular alkyne cholesterol analog via click chemistry . This involves using fluorescence microscopy after incubation with a fluorescent streptavidin-conjugate .

Preparation of Multifunctional Linkers

This compound has also been used to prepare a novel multifunctional benzophenone linker . This linker can be used for pull-down assays, photoaffinity labeling, and double-click stapling techniques .

Biotinylation Reagent

Azido-PEG3-S-PEG3-azide serves as a biotinylation reagent for labeling alkyne containing molecules or biomolecules . This can be done using either copper-catalyzed 1,3 dipolar cycloaddition click chemistry or copper-free click chemistry with cyclooctyne derivatives .

The azide group in Azido-PEG3-S-PEG3-azide reacts with alkynes to form a stable triazole linkage . This facilitates the introduction of biotin into your alkyne modified system of interest .

Bioorthogonal Reactions

The reaction of Azido-PEG3-S-PEG3-azide with alkynes is bioorthogonal . In other words, it’s compatible with biological systems in that its components do not react with the biological environment .

Improving Solubility in Aqueous Media

Azido-PEG3-S-PEG3-azide is an azide-biotin conjugate with a PEG spacer . This structure helps to improve its solubility in aqueous media .

Mecanismo De Acción

Target of Action

Azido-PEG3-S-PEG3-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins or peptides that contain alkyne groups . These targets play a crucial role in the ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins .

Mode of Action

The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction results in the modification of the target proteins, leading to their degradation .

Biochemical Pathways

The primary biochemical pathway affected by Azido-PEG3-S-PEG3-azide is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming a stable covalent bond with target proteins, Azido-PEG3-S-PEG3-azide facilitates their degradation, thereby influencing the protein levels within the cell .

Pharmacokinetics

The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The action of Azido-PEG3-S-PEG3-azide leads to the degradation of target proteins . This can have various molecular and cellular effects, depending on the specific function of the degraded proteins. For instance, if the target protein is involved in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms.

Safety and Hazards

In case of skin contact with Azido-PEG3-S-PEG3-azide, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, similar precautions should be taken .

Direcciones Futuras

Azido-PEG3-S-PEG3-azide is a bifunctional PEG linker containing an amino group and an azide group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This suggests potential future applications in the field of bioconjugation and drug delivery .

Propiedades

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N6O6S/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRFJJCUJNOGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001208730 | |

| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG3-S-PEG3-azide | |

CAS RN |

2055023-77-1 | |

| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055023-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

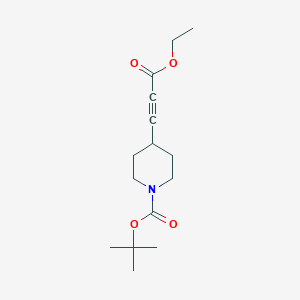

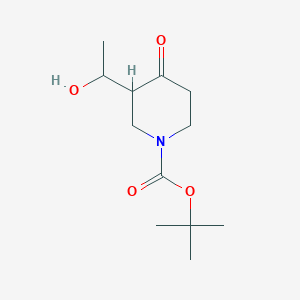

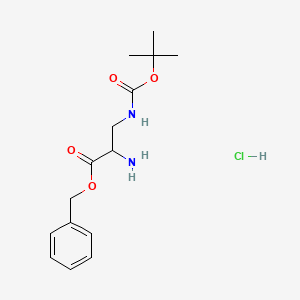

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxypiperidin-3-ylidene]acetate](/img/structure/B3325030.png)

![(6-Methoxybenzo[d]thiazol-2-yl)methanol](/img/structure/B3325072.png)